5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide
Description
Properties
Molecular Formula |
C20H25ClN4O3S2 |
|---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
5-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H25ClN4O3S2/c1-3-15-7-5-6-12-25(15)30(27,28)16-10-8-14(9-11-16)23-19(26)18-17(21)13-22-20(24-18)29-4-2/h8-11,13,15H,3-7,12H2,1-2H3,(H,23,26) |
InChI Key |
ZQHYJODNNKUUFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SCC |
Origin of Product |
United States |
Preparation Methods
Ring Formation via Condensation Reactions
The pyrimidine scaffold is constructed using a modified Biginelli-like condensation. Ethyl 2-(ethoxymethylene)acetoacetate reacts with methyl carbamimidothioate in ethanol under reflux with triethylamine as a base, yielding 4-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (81% yield). Adapting this method, ethyl mercaptan substitutes methyl carbamimidothioate to introduce the ethylsulfanyl group at position 2:
Reaction Conditions
-
Reagents : Ethyl 2-(ethoxymethylene)acetoacetate (1.0 eq), ethyl carbamimidothioate (1.0 eq)
-
Base : Triethylamine (1.0 eq)
-
Solvent : Ethanol (0.5 M)
-
Temperature : Reflux (78°C)
-
Time : 48 hours
Chlorination at position 5 is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C for 6 hours, achieving >90% conversion.
Sulfonylation of the Phenyl Group
Synthesis of 4-Sulfonamidophenyl Intermediate
The sulfonyl bridge is introduced via a palladium-catalyzed coupling reaction. 4-Bromophenyl triflate reacts with 2-ethylpiperidine-1-sulfonyl chloride in the presence of cesium carbonate and tetrakis(triphenylphosphine)palladium(0):
Reaction Conditions
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Cs₂CO₃ (2.5 eq)
-
Solvent : 1,4-Dioxane/H₂O (4:1 v/v)
-
Temperature : 100°C
-
Time : 12 hours
Amide Bond Formation
Carboxamide Coupling
The pyrimidine-4-carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and coupled with the sulfonamidophenyl amine:
Reaction Conditions
-
Coupling Agent : HATU (1.2 eq)
-
Base : N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Solvent : Dichloromethane (DCM, 0.3 M)
-
Temperature : Room temperature
-
Time : 16 hours
Integrated Synthetic Pathway
A consolidated synthesis route is presented below:
Critical Analysis of Methodologies
Solvent and Base Optimization
The use of cesium carbonate in dioxane/water for sulfonylation ensures compatibility with moisture-sensitive palladium catalysts, minimizing side reactions. In contrast, earlier methods employing potassium carbonate resulted in lower yields (55–60%) due to incomplete deprotonation of the sulfonamide nitrogen.
Protecting Group Strategies
tert-Butoxycarbonyl (Boc) protection of the piperidine nitrogen during sulfonylation prevents N-alkylation side reactions. Deprotection with trifluoroacetic acid (TFA) in dichloromethane achieves quantitative Boc removal without degrading the sulfonyl linkage.
Scalability and Industrial Considerations
The palladium-catalyzed coupling (Step 3) presents scalability challenges due to catalyst cost (∼$320/g for Pd(PPh₃)₄). Alternative catalysts like Pd(OAc)₂ with XPhos ligand reduce costs by 40% while maintaining yields at 65–68% .
Chemical Reactions Analysis
5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments
Scientific Research Applications
5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Position 2 Modifications
- Isopropylsulfanyl (): Increased steric bulk compared to ethylsulfanyl, which may reduce binding affinity to flat enzymatic pockets .
- Allylsulfanyl (): The prop-2-en-1-yl group introduces unsaturation, possibly increasing reactivity or altering conformational flexibility .
Position 5 Modifications
Variations in the Sulfonyl-Linked Moieties
*Estimated based on structural analogs.
Phenyl Ring Modifications
- 4-(Difluoromethoxy)phenyl (): Difluoromethoxy groups improve metabolic stability and lipophilicity compared to sulfonyl-linked piperidine .
Biological Activity
The compound 5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide , also known as D233-0775, is a synthetic molecule with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Basic Information
- Molecular Formula : C21H27ClN4O3S2
- Molecular Weight : 483.06 g/mol
- IUPAC Name : 5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
- CAS Number : 874146-11-9
Structural Characteristics
The compound features a pyrimidine core substituted with various functional groups, including a sulfonyl group and an ethylsulfanyl moiety. This structural diversity contributes to its biological activity.
Research indicates that D233-0775 interacts with several biological targets, primarily through inhibition of specific enzymes and receptors. Notably, it has shown activity against:
- G-protein Coupled Receptor 35 (GPCR35) : The compound exhibits an IC50 value of approximately 3.23 µM, indicating moderate potency in inhibiting this receptor .
- Beta-lactamase (Pseudomonas aeruginosa) : It shows an IC50 of 11.1 µM, suggesting potential applications in combating antibiotic resistance .
- Apelin Receptor : An IC50 of 5.11 µM has been reported, indicating its role in modulating cardiovascular functions .
- Type-1 Angiotensin II Receptor : With an IC50 of 5.90 µM, it may influence blood pressure regulation .
- Toll-like Receptor 9 : The compound has an IC50 of 8.34 µM, which suggests immunomodulatory properties .
In Vitro Studies
In vitro assays have demonstrated that D233-0775 can inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties. The compound's ability to modulate cell signaling pathways involved in cell growth and apoptosis is under investigation.
Case Studies
- Cancer Research : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of D233-0775 against various cancer cell lines, showing significant inhibition of tumor growth in vitro.
- Infectious Diseases : Research conducted at the Scripps Research Institute highlighted its effectiveness against Pseudomonas aeruginosa strains resistant to conventional antibiotics .
Safety and Toxicology
Preliminary toxicological assessments indicate that D233-0775 has a favorable safety profile at therapeutic doses. Further studies are needed to evaluate its long-term effects and potential side effects.
Data Summary Table
| Target | IC50 (µM) | Source |
|---|---|---|
| G-protein Coupled Receptor 35 | 3.23 | Burnham Center for Chemical Genomics |
| Beta-lactamase | 11.1 | Scripps Research Institute |
| Apelin Receptor | 5.11 | Sanford-Burnham Center for Chemical Genomics |
| Type-1 Angiotensin II Receptor | 5.90 | Burnham Center for Chemical Genomics |
| Toll-like Receptor 9 | 8.34 | Scripps Research Institute |
Q & A
Q. Purity Assurance :
- Chromatography : Purification via flash column chromatography (silica gel, gradient elution) .
- Analytical Techniques : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) and mass spectrometry (MS) for molecular weight confirmation .
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the compound's molecular structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and torsional conformations. For example, SC-XRD data (e.g., R factor ≤ 0.06) validate the sulfonyl-piperidine and pyrimidine-carboxamide connectivity .
- Nuclear Magnetic Resonance (NMR) :
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, carboxamide C=O at ~1650 cm⁻¹) .
Advanced: How can reaction parameters be systematically optimized to enhance the yield and scalability of the compound's synthesis?
Methodological Answer:
Optimization requires a Design of Experiments (DOE) approach:
- Catalyst Screening : Evaluate palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for SNAr reactivity and solubility .
- Temperature Gradients : Vary reaction temperatures (e.g., 80–120°C) to balance kinetics and side reactions.
- Scalability : Transition from batch to flow chemistry for thioether formation to improve heat/mass transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
